N-(3,4-dichlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3,4-dichlorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide" often involves a multi-step process, including the formation of 1,3,4-oxadiazole rings and azetidine rings. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a pathway starting from various aromatic acids, converting into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and sodium hydride (NaH) presence (Rehman et al., 2013).
Scientific Research Applications
Antibacterial Activity
Several studies have synthesized and evaluated derivatives of 1,3,4-oxadiazole and azetidinone for their antibacterial properties. For instance, compounds with 1,3,4-oxadiazole cores have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli, indicating their potential as antibacterial agents (Desai et al., 2008). Another study reported novel thiazolidinone and acetidinone derivatives exhibiting antimicrobial activity against various micro-organisms, further highlighting the versatility of these compounds in addressing bacterial infections (Mistry et al., 2009).
Anti-inflammatory Activity
Compounds featuring azetidinone structures have been explored for their anti-inflammatory potential. One such study synthesized indolyl azetidinones and evaluated them for anti-inflammatory activity, comparing their effectiveness and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Enzyme Inhibition
Azetidinone and oxadiazole derivatives have also been studied for their enzyme inhibition properties, offering potential therapeutic applications in diseases associated with enzyme dysregulation. For example, a series of N-aryl/aralkyl derivatives showed promising α-glucosidase inhibitory activity, suggesting their use in managing diabetes and related disorders (Iftikhar et al., 2019).
Molecular Docking and Photovoltaic Efficiency
The application of similar compounds extends beyond biomedical applications to include molecular docking studies for ligand-protein interactions and even photovoltaic efficiency modeling. This demonstrates the multifaceted potential of these compounds in both health sciences and material sciences (Mary et al., 2020).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-8-17-14(22-19-8)9-5-20(6-9)7-13(21)18-10-2-3-11(15)12(16)4-10/h2-4,9H,5-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMHKXNCIQXNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.